molecular formula C17H20N6O2S B6436219 N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2549053-52-1

N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No. B6436219
CAS RN: 2549053-52-1
M. Wt: 372.4 g/mol
InChI Key: VWUPANZVOLPNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-1-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)methanesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of triazole compounds, which are readily capable of binding in the biological system with a variety of enzymes and receptors, has been a subject of interest in the scientific community . The synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole has been highlighted in recent studies . The methods reported provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes . The IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

Triazole compounds are known for their versatile biological activities, which can be attributed to their ability to undergo a variety of chemical reactions . They are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary widely depending on their specific structure and substituents . For instance, the IR absorption spectra of similar compounds have shown two signals for C=O groups at 1650–1712 cm−1 .

Safety and Hazards

While triazole compounds have been used in a variety of therapeutic applications, some have been associated with adverse events such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

Future Directions

The future of triazole research lies in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases . The therapeutic importance of triazole derivatives has led to the decision to synthesize and study their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

N-methyl-1-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-21(26(24,25)12-14-5-3-2-4-6-14)15-9-10-22(11-15)17-8-7-16-19-18-13-23(16)20-17/h2-8,13,15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUPANZVOLPNEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.